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Nickel;ruthenium - 97647-51-3

Nickel;ruthenium

Catalog Number: EVT-14480648
CAS Number: 97647-51-3
Molecular Formula: Ni3Ru
Molecular Weight: 277.2 g/mol
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Product Introduction

Overview

Nickel-ruthenium is a bimetallic compound that combines the properties of nickel and ruthenium, two transition metals known for their catalytic capabilities. This compound has garnered significant attention in catalysis, particularly in hydrogenation and reforming reactions. Nickel serves as an active catalyst, while ruthenium enhances stability and prevents agglomeration of nickel particles, thereby improving catalytic efficiency.

Source and Classification

Nickel-ruthenium compounds can be classified as heterogeneous catalysts. They are primarily used in various chemical reactions, including hydrogenation, carbon dioxide reforming, and electrocatalytic applications. The unique properties of nickel and ruthenium allow for diverse applications in industrial processes and energy conversion technologies.

Synthesis Analysis

Methods

The synthesis of nickel-ruthenium compounds can be achieved through various methods, including:

  • Co-precipitation: This method involves the simultaneous precipitation of nickel and ruthenium salts from a solution, followed by calcination to form the desired bimetallic phase.
  • Electrosynthesis: Recent advancements have introduced electrosynthesis techniques to create ruthenium nanoclusters on nickel substrates, enhancing catalytic activity for applications like water splitting .
  • Microwave-assisted synthesis: A solvent-free microwave treatment has been reported to efficiently synthesize nickel-doped ruthenium catalysts, showcasing improved activity compared to traditional methods .

Technical Details

The synthesis parameters, such as temperature, pressure, and precursor concentrations, play a crucial role in determining the morphology and catalytic properties of the resulting nickel-ruthenium compounds. For instance, varying the loading of ruthenium can significantly influence the stability and activity of the catalyst .

Molecular Structure Analysis

Structure

Nickel-ruthenium compounds typically exhibit a heterogeneous structure where nickel particles are dispersed on a support material, often enhanced with ruthenium. The average crystallite size of these bimetallic catalysts varies depending on the synthesis method and conditions used.

Data

Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are employed to analyze the structural properties of nickel-ruthenium catalysts. For instance, XRD patterns reveal distinct peaks corresponding to both nickel and ruthenium phases, indicating successful incorporation of both metals .

Chemical Reactions Analysis

Reactions

Nickel-ruthenium catalysts are primarily utilized in:

  • Hydrogenation reactions: These involve the addition of hydrogen to unsaturated organic compounds.
  • Steam reforming: Nickel-ruthenium catalysts facilitate the conversion of hydrocarbons into hydrogen and carbon monoxide at elevated temperatures .

Technical Details

The presence of ruthenium significantly enhances the catalytic activity of nickel in these reactions by preventing particle sintering and maintaining a high surface area for reaction . For example, a study showed that adding just 0.1% ruthenium increased the catalytic activity of nickel in low-temperature gasification processes .

Mechanism of Action

Process

The mechanism by which nickel-ruthenium catalysts operate involves several steps:

  1. Adsorption: Reactants adsorb onto the catalyst surface.
  2. Reaction: The adsorbed species undergo chemical transformations facilitated by the active sites on the catalyst.
  3. Desorption: The products desorb from the catalyst surface, allowing for new reactants to adsorb.

Data

Studies indicate that ruthenium acts as a stabilizing agent for nickel particles during reactions, reducing crystallite growth and maintaining active surface areas over extended periods .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nickel-ruthenium catalysts typically appear as fine powders or supported nanoparticles.
  • Crystallite Size: The size can range from 5 nm to over 30 nm depending on synthesis conditions and metal loading.

Chemical Properties

  • Catalytic Activity: These compounds exhibit high catalytic activity for hydrogenation and reforming reactions due to their unique electronic properties.
  • Stability: The addition of ruthenium enhances thermal stability and resistance to sintering compared to pure nickel catalysts .
Applications

Nickel-ruthenium compounds find extensive use in various scientific applications:

  • Catalysis: They are widely employed in industrial processes such as hydrogenation reactions and carbon dioxide reforming.
  • Electrocatalysis: Recent developments have shown their potential in water splitting applications for hydrogen production .
  • Environmental Applications: Nickel-ruthenium catalysts are also explored for their ability to facilitate reactions that convert waste gases into useful products.
Synthesis Methodologies of Nickel-Ruthenium Systems

Solvothermal and Hydrothermal Synthesis Protocols

Solvothermal and hydrothermal methods enable the crystallization of Ni-Ru materials under controlled temperature and pressure, facilitating tailored morphologies and atomic distributions. These techniques are pivotal for synthesizing structurally ordered bimetallic systems.

Metal-Organic Framework (MOF) Precursors: RuNi-MOFs serve as ideal templates for deriving oxide catalysts. As demonstrated by Xu et al., ultrasonic treatment of Ni-MOFs with RuCl₃ followed by thermal annealing (300°C) yields RuO₂-NiO heterostructures. This method achieves uniform Ru dispersion, critical for electrocatalytic oxygen evolution (OER), with the catalyst exhibiting an overpotential of 210 mV at 10 mA cm⁻² [2]. Key variables include:

  • Solvent selection: Dimethylformamide (DMF) or ethanol for ligand dissolution.
  • Anneal temperature: Dictates crystallinity; temperatures >300°C cause sintering.
  • Etching duration: Hydrothermal etching (24 hours) generates defects in NiFe LDH, stabilizing single Ru atoms [3].

Layered Double Hydroxides (LDHs): Defective NiFe LDH supports anchor atomic Ru sites via electrodeposition and alkaline etching. HAADF-STEM confirms Ru atoms occupy Fe vacancy sites, optimizing hydrogen adsorption energies. The resultant Ru₁/D-NiFe LDH achieves a HER overpotential of 18 mV, surpassing Pt/C [3].

Table 1: Solvothermal/Hydrothermal Parameters for Ni-Ru Systems

Precursor SystemSolvent/Temp/TimeProductKey Properties
Ni-MOF + RuCl₃DMF, 120°C, 6h + 300°C annealRuO₂-NiO nanosheets210 mV OER overpotential, 48.4 mV/dec Tafel
NiFe LDH + RuH₂O, 80°C, 24h etchingRu₁/D-NiFe LDH18 mV HER overpotential
Ni₀.₅Ru₀.₅-MOFEthanol, 150°C, 12h[NiRu(9-atc)₄] complexAntiferromagnetic coupling

Functional Anthracene Complexes: Microwave or solvothermal activation (150°C, ethanol) facilitates Ru coordination to 9-anthracenecarboxylate ligands. This method bypasses oxidation risks associated with conventional routes, preserving Ru(II) states [5].

Microwave-Assisted Solid-State Synthesis

Microwave irradiation enables rapid, energy-efficient synthesis of Ni-Ru materials by enhancing reaction kinetics via dipole polarization and ionic conduction. This method significantly reduces processing times compared to conventional heating.

Bimetallic Complex Synthesis: Solvent-free microwave irradiation (300W, 150°C, 30 min) facilitates ligand exchange in Ru–NHC complexes. For example, RuL₁(CH₃CN)₄₂ reacts with PPh₃ or phenanthroline to form mixed-ligand catalysts active in ketone hydrogenation [6]. Microwave acceleration specifically:

  • Reduces reaction times by 4–8x versus solvothermal methods.
  • Enhances phase purity by minimizing thermal gradients.
  • Achieves uniform heating of solid precursors (e.g., metal acetates and organic ligands).

Oxide Nanocomposites: NiO-RuO₂ powders form within 15 minutes via microwave-assisted calcination (400°C), leveraging the dielectric loss of Ru³⁺ ions. This process yields crystallite sizes <10 nm, ideal for maximizing electrocatalytic surface area [5].

Table 2: Microwave Parameters for Ni-Ru Materials

Reaction SystemPower/DurationProductsAdvantages vs Conventional
RuCl₃ + Ni-MOFs300W, 30 minRuO₂-NiO heterostructures75% time reduction, uniform mixing
Ru–NHC + PPh₃/phen150W, 20 minRuL₁(PPh₃)(CH₃CN)₃Avoids solvolysis byproducts
Ni(OAc)₂ + RuCl₃ (solid)600W, 15 minNiO-RuO₂ nanoparticlesPrevents Ru oxidation, 95% yield

Electrodeposition and Electrosynthesis Techniques

Electrodeposition achieves atomic-level control over Ni-Ru interfaces, essential for electrocatalysts requiring precise metal ratios and defect engineering.

Single-Atom Catalysts (SACs): Ru atoms anchor onto defective NiFe LDH via pulsed electrodeposition:

  • Cathodic deposition of NiFeAl LDH on nickel foam (−1.0 V vs. Ag/AgCl).
  • Anodic etching in 1M KOH dissolves Al, creating vacancies.
  • Ru³⁺ immersion allows Ru occupancy at Fe sites [3].XAFS analysis confirms Ru-O-Ni coordination, optimizing H* adsorption energy (ΔG_H* ≈ 0 eV). This catalyst sustains 500 mA cm⁻² at 1.72 V in overall water splitting.

Alloy Thin Films: Potentiostatic deposition (−0.8 V) from Ni²⁺-Ru³⁺-containing electrolytes (e.g., choline chloride/urea deep eutectic solvent) produces corrosion-resistant NiRu alloys. Key parameters:

  • Potential window: −0.5 to −1.2 V avoids Ru hydrolysis.
  • Pulse plating: 0.1 s on/0.9 s off pulses enable homogeneous nucleation.
  • Substrate: Ti or Ni foam enhances adhesion and conductivity [1] [3].

Table 3: Electrodeposition Techniques for Ni-Ru Systems

MethodConditionsMorphologyPerformance
Pulsed electrodeposition−1.0 V, NiFeAl LDH → Alkaline etchingRu₁/D-NiFe LDH nanosheets18 mV @ 10 mA cm⁻² HER, 500h stability
Potentiostatic DES bath−0.8 V, choline chloride/urea, 60°CNiRu alloy film (5% Ru)Chlorine overpotential: 50 mV
Cyclic voltammetry50 cycles, −0.6 to 0.2 V, RuO₂ solNi@RuO₂ core-shellCapacitance: 1200 F/g @ 5 A/g

Solvent-Free Mechanochemical Approaches

Mechanochemistry utilizes mechanical force to drive solid-state reactions, eliminating solvents and reducing energy consumption. This approach is ideal for air-sensitive Ni-Ru systems prone to oxidation.

High-Energy Ball Milling: NiCl₂ and RuO₂ powders (3:1 molar ratio) undergo milling (500 rpm, 10h) with Mg reductant, yielding Ni-Ru alloys. Process advantages:

  • Avoids solvent contamination: Critical for magnetic applications.
  • Scalability: Batch sizes up to 500g demonstrated.
  • Morphology control: Varying milling time adjusts crystallite size (20–100 nm) [4].

Reactive Grinding: Nickelocene (NiCp₂) and RuCl₃ co-ground with KOH (30 min) produce NiRu nanoparticles on carbon. The exothermic reaction:$$\ce{2NiCp2 + 2RuCl3 + 12KOH -> 2NiRu + 12KCl + 4CO2 + 10H2}$$Yields 5 nm particles active in CO₂ hydrogenation (TOF: 0.15 s⁻¹ at 200°C) [4].

Table 4: Mechanochemical Ni-Ru Synthesis Parameters

ReactantsMilling Device/TimeProductsApplications
NiCl₂ + RuO₂ + MgPlanetary mill, 10hNiRu alloy (50 nm)Magneto-catalytic coatings
NiCp₂ + RuCl₃ + KOHShaker mill, 30 minNiRu/C nanoparticles (5 nm)CO₂ hydrogenation
Ni(OAc)₂ + Ru₃(CO)₁₂Vibratory mill, 4hNiRu intermetallicsAmmonia decomposition catalyst

Co-Precipitation and Impregnation Strategies

These solution-phase methods ensure homogeneous metal distribution and are scalable for industrial catalyst production.

Co-Precipitation: Dropwise NaOH addition to Ni²⁺/Ru³⁺ nitrate solutions (pH 10.5, 70°C) yields NiRu(OH)ₓ precursors. Subsequent calcination (300°C, H₂/Ar) forms NiRu alloys. Critical factors:

  • pH control: <9 causes incomplete precipitation; >11 promotes oxide formation.
  • Drying method: Supercritical CO₂ drying maintains high surface area (>200 m²/g) [1] [2].

Incipient Wetness Impregnation: Porous NiO supports (50–100 µm pellets) are infused with RuCl₃ ethanol solution (0.5–5 wt% Ru). After drying, H₂ reduction (400°C) yields Ru-decorated NiO. Applications include:

  • Liquid Organic Hydrogen Carriers (LOHC): Methylcyclohexane dehydrogenation TOF: 250 h⁻¹.
  • CO₂-to-fuel conversion: 85% selectivity to C₅₊ hydrocarbons [1].

Table 5: Co-Precipitation/Impregnation Parameters

MethodConditionsCompositionCatalytic Performance
Co-precipitationpH 10.5, 70°C → 300°C H₂ reductionNiRu alloy (1:1)LOHC dehydrogenation: 250 h⁻¹ TOF
Incipient wetness5% RuCl₃/EtOH → 400°C H₂Ru/NiO (2 nm clusters)CO₂ hydrogenation: 85% C₅₊ selectivity
Sequential precipitationNi(OH)₂ + RuO₂ depositionNi@RuO₂ core-shellOER overpotential: 280 mV @ 10 mA cm⁻²

Properties

CAS Number

97647-51-3

Product Name

Nickel;ruthenium

IUPAC Name

nickel;ruthenium

Molecular Formula

Ni3Ru

Molecular Weight

277.2 g/mol

InChI

InChI=1S/3Ni.Ru

InChI Key

LGZBFOUDQOWKCL-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Ni].[Ni].[Ru]

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